molecular formula C9H6N2O2 B1442750 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde CAS No. 1353878-06-4

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

Cat. No. B1442750
M. Wt: 174.16 g/mol
InChI Key: ZYSIZKIHNYPAAM-UHFFFAOYSA-N
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Description

“4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde” is a chemical compound that is part of a larger family of pyrido[1,2-a]pyrimidines . These compounds are important scaffolds commonly used as building blocks for applications in medicinal chemistry, bioorganic chemistry, catalysis, and materials science . They are associated with various bioindicators, such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents .


Synthesis Analysis

The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine . This procedure has the advantages of good yields, easy work-up, and benign environment-friendly character .


Molecular Structure Analysis

The molecular structure of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives is characterized by the presence of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives can vary depending on the specific compound. For example, 2-(4-Hydroxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a light yellow oil .

Scientific Research Applications

Chemical Reactions and Syntheses

  • Oxime-Nitrone Isomerization : 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes can undergo oxime-nitrone isomerization, leading to NH-nitrones trapped by maleimides to form intermolecular cycloadducts. This reaction pathway can also interact with electron-deficient acetylenes (Shirai et al., 2003).

  • Synthesis of Fused Polycyclic Pyrimidines : Pyrido[1,2-a]pyrimidine derivatives, known for a broad spectrum of biological activities, can be synthesized from 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine3-carbaldehyde, leading to various derivatives with potential biological applications (Harutyunyan, 2016).

  • [4+2] Cycloaddition Reaction : The N-arylimines of 2-(alk-2-enyl)amino-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergo intramolecular [4+2] cycloaddition reactions under Lewis acid-catalyzed conditions, forming diastereomeric tetraazapentaphene derivatives (Noguchi et al., 1997).

Biochemical Applications

  • Synthesis of Antibacterial Agents : β-Cyclodextrin, used as a biomimetic catalyst, can synthesize 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives, showing potential as antibacterial agents (Ghorad et al., 2017).

  • Generation of NH-azomethine Imine Intermediates : In the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde system, the thermal 1,2-hydrogen shift generates NH-azomethine imine intermediates. These intermediates can undergo smooth stereoselective intermolecular cycloaddition reactions with olefinic dipolarophiles, forming pyrazolidine derivatives (Noguchi et al., 2003).

Pharmacological Applications

  • Gastroprotective Activity : 4H-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their gastroprotective effects. Certain unsaturated derivatives showed significant activity against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

  • Antiallergy Activity : 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines, with substitutions in various positions, exhibited potent oral antiallergy activity, superior to some standard treatments (Tinney et al., 1981).

properties

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSIZKIHNYPAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=O)C=CN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221782
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

CAS RN

1353878-06-4
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353878-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido[1,2-a]pyrimidine-9-carboxaldehyde, 4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AJ Marshall, CL Lill, M Chao, SV Kolekar… - Bioorganic & Medicinal …, 2015 - Elsevier
A novel series of TGX-221 analogues was prepared and tested for their potency against the p110α, p110β, and p110δ isoforms of the PI3K enzyme, and in two cellular assays. The …
Number of citations: 12 www.sciencedirect.com

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